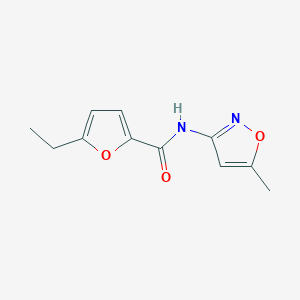

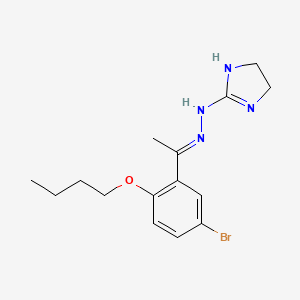

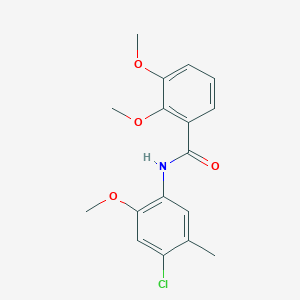

5-ethyl-N-(5-methyl-3-isoxazolyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "5-ethyl-N-(5-methyl-3-isoxazolyl)-2-furamide" often involves complex reactions, including the formation of isoxazole rings through cyclization processes. For instance, a study on the synthesis of C-nucleoside from furanone glycoside via enaminone glycoside highlighted the reaction of furanone glycoside with aminophenols, followed by treatment with hydroxylamine hydrochloride to yield hydroxy-dihydroisoxazole, which upon dehydration gave the target isoxazole derivative (Maeba et al., 1993). Additionally, palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been reported to produce diimino-furans, a potential precursor for compounds like "this compound" (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often features planar groups, such as the isoxazole ring, which can engage in intramolecular interactions. For instance, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide demonstrated planarity in its isoxazole and benzene rings, with intramolecular hydrogen bonding contributing to the stability of the structure (Rodier et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of compounds containing isoxazole and furamide groups can be quite diverse, depending on their substitution patterns. Research on the Garcia-Gonzalez reaction for synthesizing glycosidase inhibitors revealed the potential for these compounds to participate in a variety of chemical transformations, leading to significant biological activity (Moreno‐Vargas et al., 2003).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility and thermal stability, are influenced by their molecular structure. For example, polyamides derived from imidazole-containing compounds showed good thermal stability and solubility in a wide range of solvents, highlighting the impact of molecular features on physical properties (Bouck & Rasmussen, 1993).

Safety and Hazards

Propriétés

IUPAC Name |

5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-8-4-5-9(15-8)11(14)12-10-6-7(2)16-13-10/h4-6H,3H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIJHBZCTWVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)

![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)

![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)